

A Comparative Guide to Analytical Assays for Oseltamivir Acid Hydrochloride

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Compound of Interest

Compound Name: *Oseltamivir Acid Hydrochloride*

Cat. No.: *B2916938*

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This guide provides a detailed comparison of common analytical methods for the quantification of **Oseltamivir Acid Hydrochloride** (Oseltamivir Phosphate), a critical antiviral agent. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of this active pharmaceutical ingredient (API). The data presented is compiled from various validated analytical studies to offer an objective performance overview.

Comparative Analysis of Assay Performance

The performance of an analytical method is determined by several key validation parameters. While a direct inter-laboratory comparison study is not publicly available, this guide synthesizes data from multiple independent studies to provide a comparative perspective on Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV) Spectrophotometry methods.

Table 1: Comparison of RP-HPLC Method Performance for Oseltamivir Quantification

Parameter	Method 1 (Isocratic RP-HPLC)	Method 2 (Isocratic RP-HPLC)	Method 3 (Isocratic RP-HPLC)	Method 4 (Isocratic RP-HPLC)
Column	X terra C18 (150 x 4.6 mm)	Purospher STAR® RP-18e	Inertsil® ODS-2 (250 x 4.6 mm, 5µ)	Phenomenex Luna C18 (250 x 4.6mm, 5µm)
Mobile Phase	0.1% Octa-sulfonic acid : Acetonitrile (30:70 v/v)	Methanol : 0.02 M Phosphate Buffer, pH 5 (50:50 v/v)[1]	Buffer (pH 2.5) : Methanol (55:45 v/v)[2]	Methanol : Water (75:25 v/v)
Detection (λ)	237 nm	Not Specified	215 nm[2]	223 nm
Linearity Range	Not Specified	0.075–0.75 mg/ml	Not Specified	20-100 ppm
Correlation (r ²)	Not Specified	> 0.999	0.999[2]	Not Specified
LOD	2.98 µg/mL	0.0162 µg/mL[1]	Not Specified	Not Specified
LOQ	9.98 µg/mL	0.0491 µg/mL[1]	Not Specified	Not Specified
Accuracy (% Recovery)	99.79% - 101.30%	Not Specified	99.8% - 101.2% [2]	98.0% - 102.0%
Retention Time	2.31 min	< 6 min[1]	Not Specified	2.7 ± 0.02 min

Table 2: Comparison of UV Spectrophotometry Method Performance for Oseltamivir Quantification

Parameter	Method 1 (Absorption Maxima)	Method 2 (Absorption Maxima)	Method 3 (Absorption Maxima)	Method 4 (First Order Derivative)
Solvent	De-ionized Water[3]	Methanol[4]	Not Specified	Not Specified
Detection (λ_{max})	221.4 nm[3]	218 nm[4]	217.06 nm[5]	214.35 nm[5]
Linearity Range	20-70 $\mu\text{g/ml}$ [3]	10-50 $\mu\text{g/ml}$ [4]	5-25 $\mu\text{g/ml}$ [5]	5-25 $\mu\text{g/ml}$ [5]
Correlation (r^2)	0.999[3]	Not Specified	0.999[5]	0.999[5]
LOD	Stated as Validated	Stated as Validated	Not Specified	Not Specified
LOQ	Stated as Validated	Stated as Validated	Not Specified	Not Specified
Accuracy (%) Recovery)	99.23% - 99.53% [3]	99.01% - 100.1% [4]	98.61%[5]	98.71%[5]

Experimental Protocols & Methodologies

Detailed methodologies are crucial for reproducing experimental results and for selecting the appropriate assay for a specific application.

RP-HPLC Method 1 (Isocratic)

This method is a simple and reproducible isocratic reverse-phase liquid chromatography technique for the quantitative determination of oseltamivir phosphate in bulk drug and capsules.

- Chromatographic System:
 - Column: X terra C18, 150 mm x 4.6 mm i.d.
 - Mobile Phase: A mixture of 0.1% octa-sulfonic acid and acetonitrile in a 30:70 v/v ratio.
 - Flow Rate: 1.0 ml/min.

- Detection: UV detection at 237 nm.
- Temperature: Ambient.
- Standard Preparation: A standard stock solution is prepared by dissolving the oseltamivir reference standard in the mobile phase to achieve a known concentration.
- Sample Preparation: For capsules, the contents are weighed, and a powder equivalent to a specific amount of oseltamivir is dissolved in the mobile phase, followed by filtration.
- Validation: The method was validated according to ICH guidelines for parameters including specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

UV Spectrophotometry Method 1

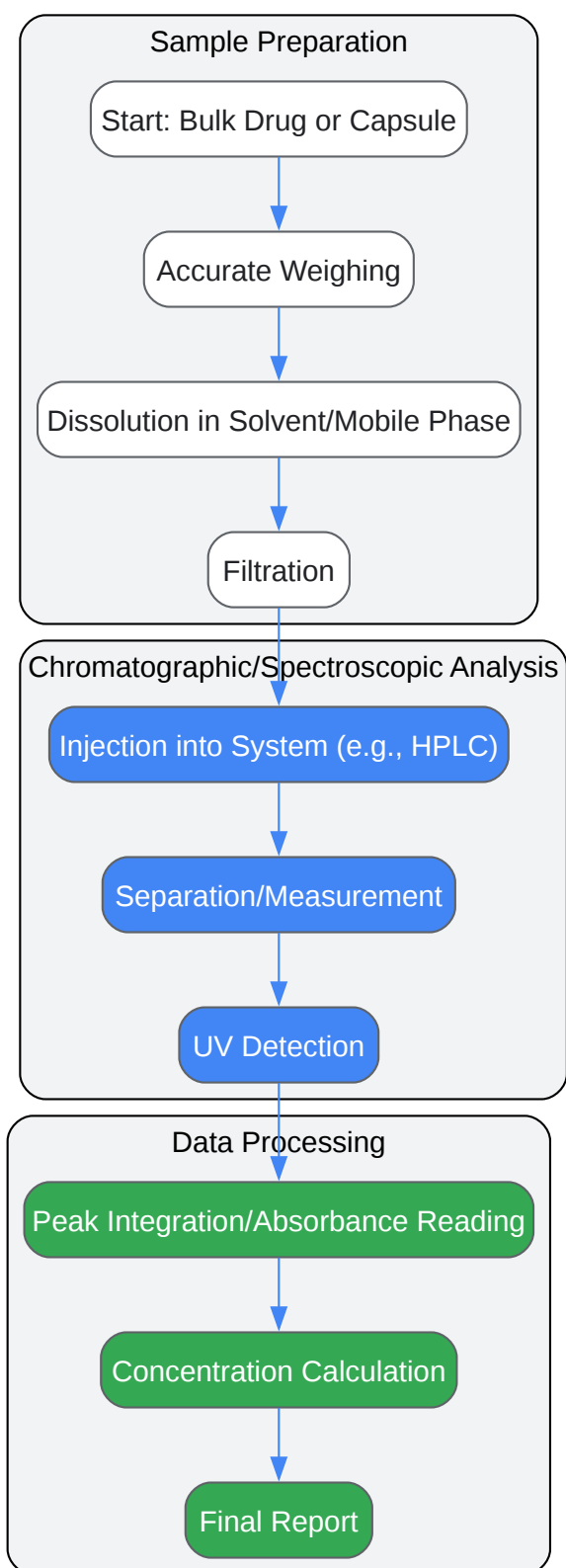
This method is a simple, rapid, and economical UV-Spectrophotometric technique for the evaluation of Oseltamivir Phosphate in bulk and pharmaceutical dosage forms.[3]

- Instrumentation: A UV-Visible spectrophotometer with 1 cm matched quartz cells.[3]
- Solvent: De-ionized water.[3]
- Procedure:
 - Standard Stock Solution: Prepare a 100 µg/ml stock solution by dissolving 10 mg of Oseltamivir Phosphate in 100 ml of de-ionized water.[3]
 - Calibration Curve: Create a series of dilutions from the stock solution to achieve concentrations ranging from 20 µg/ml to 70 µg/ml.[3]
 - Measurement: Measure the absorbance of each dilution at the absorption maximum of 221.4 nm.[3]
 - Sample Preparation: Weigh and powder the contents of twenty capsules. An amount of powder equivalent to 10 mg of Oseltamivir Phosphate is dissolved in 100 ml of de-ionized water, filtered, and further diluted to fall within the calibration range.[3]

- Validation: The method was validated for precision, accuracy (recovery), linearity, and limits of detection and quantitation.[3]

Visualized Workflows and Mechanisms

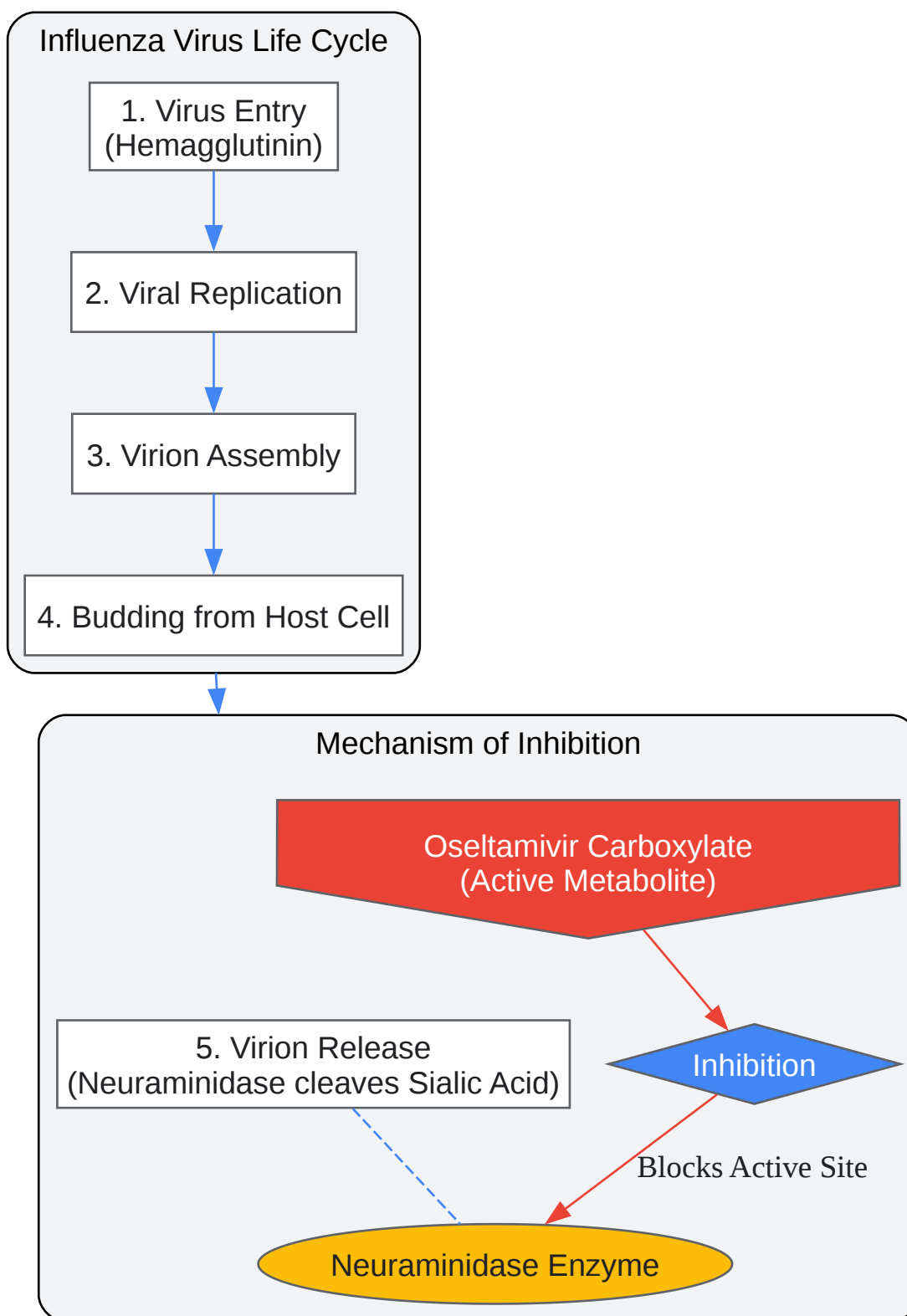
Diagrams are provided to illustrate the general analytical workflow and the mechanism of action of Oseltamivir.



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Caption: General workflow for the analytical quantification of Oseltamivir.

Oseltamivir is a prodrug that is metabolized into its active form, oseltamivir carboxylate. This active metabolite acts as a neuraminidase inhibitor, preventing the release of new viral particles from infected host cells.^{[2][6]}



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Caption: Mechanism of action for Oseltamivir as a neuraminidase inhibitor.

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